Avellanin B

Description

from Hamigera avellanea stolk et Samson; increases blood pressure

Structure

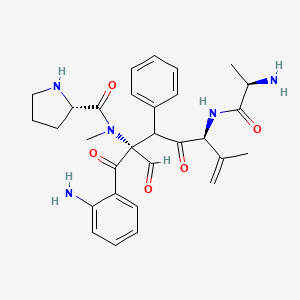

2D Structure

3D Structure

Properties

CAS No. |

110297-46-6 |

|---|---|

Molecular Formula |

C30H37N5O5 |

Molecular Weight |

547.6 g/mol |

IUPAC Name |

(2S)-N-[(2R,5S)-1-(2-aminophenyl)-5-[[(2R)-2-aminopropanoyl]amino]-2-formyl-6-methyl-1,4-dioxo-3-phenylhept-6-en-2-yl]-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C30H37N5O5/c1-18(2)25(34-28(39)19(3)31)26(37)24(20-11-6-5-7-12-20)30(17-36,27(38)21-13-8-9-14-22(21)32)35(4)29(40)23-15-10-16-33-23/h5-9,11-14,17,19,23-25,33H,1,10,15-16,31-32H2,2-4H3,(H,34,39)/t19-,23+,24?,25+,30+/m1/s1 |

InChI Key |

QMLRGCQMEXZWGZ-UADCXJISSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](C(=C)C)C(=O)C(C1=CC=CC=C1)[C@@](C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)[C@@H]3CCCN3)N |

Canonical SMILES |

CC(C(=O)NC(C(=C)C)C(=O)C(C1=CC=CC=C1)C(C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)C3CCCN3)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

avellanin B cyclo(N-Me-Phe-Ala-Val-2-aminobenzoyl-Pro) |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Avellanin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avellanin B, a cyclic pentapeptide of fungal origin, has garnered interest within the scientific community for its distinct biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available quantitative data and experimental methodologies for its study. Visual diagrams generated using Graphviz are included to illustrate its structure and the general workflow for its isolation and characterization, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Chemical Structure of this compound

This compound is a fungal metabolite characterized as a cyclic peptide.[1][2] Its molecular formula is C30H37N5O5, and it has a molecular weight of 547.65 g/mol .[1] The structure consists of five amino acid residues linked in a cyclic arrangement.

The chemical structure of this compound can be represented by the following diagram, which illustrates the sequence and connectivity of its constituent amino acid residues.

Quantitative Data

The following table summarizes the key quantitative data available for this compound and the related compound, Avellanin A.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity |

| This compound | C30H37N5O5 | 547.65[1] | Pressor effect[1] |

| Avellanin A | C31H39N5O5 | 561.7[3] | Increases blood pressure[3] |

Experimental Protocols

The isolation and structural elucidation of Avellanins typically involve a series of chromatographic and spectroscopic techniques, as described in studies of related compounds.[4]

Isolation of Avellanins

A general protocol for the isolation of Avellanins from fungal cultures is as follows:

-

Cultivation: The producing fungus, such as Hamigera avellanea, is cultivated in a suitable liquid medium on a rotary shaker.[5]

-

Extraction: The whole culture broth is extracted with an organic solvent, typically ethyl acetate.[2][5]

-

Chromatography: The crude extract is subjected to column chromatography, followed by High-Performance Liquid Chromatography (HPLC) for purification of the individual Avellanin compounds.[5]

Structural Elucidation

The determination of the chemical structure of Avellanins involves the following analytical methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESITOFMS) is used to determine the exact molecular weight and molecular formula.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data provide detailed information about the chemical environment of the atoms within the molecule, which is crucial for determining the connectivity of the amino acid residues.[5]

-

Marfey's Method: This method is employed to determine the absolute stereochemistry of the constituent amino acids after acid hydrolysis of the cyclic peptide.[4]

The general workflow for the isolation and characterization of Avellanins is depicted in the following diagram.

Biological Activity

This compound has been reported to exhibit a pressor effect, indicating it can increase blood pressure. Other members of the Avellanin family have demonstrated a range of biological activities, including insecticidal and antibacterial properties.[2][5] For instance, Avellanin C has been identified as an inhibitor of quorum-sensing signaling in Staphylococcus aureus.[5] More recently discovered Avellanins have also shown antimalarial activity.[4][6]

Further research into the specific mechanisms of action and potential signaling pathways affected by this compound is warranted to fully understand its pharmacological potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Avellanin A | C31H39N5O5 | CID 14258273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cyclopeptide Avellanins D-O with Antimalarial Activity from the Mariana Trench Anemone-Derived Hamigera ingelheimensis MSC5. | Semantic Scholar [semanticscholar.org]

The Discovery of Avellanin B from Hamigera avellanea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avellanin B, a cyclic pentapeptide isolated from the fungus Hamigera avellanea, represents a class of natural products with potential pharmacological significance. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. While quantitative data on the bioactivity of this compound is limited in publicly available literature, this document consolidates the existing knowledge and provides detailed experimental protocols for the assessment of its potential cytotoxic and anti-inflammatory activities. Furthermore, a plausible signaling pathway modulated by this class of compounds is illustrated, offering a foundation for future research and drug development endeavors.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a broad spectrum of biological activities. The genus Hamigera has been shown to produce a variety of bioactive compounds, including polyketides and cyclic peptides. This compound, first reported in 1987, is a cyclic pentapeptide discovered from Hamigera avellanea.[1] Its structure, along with its analog Avellanin A, has garnered interest due to reported physiological effects, such as vasoconstriction and pressor activity.[1] This guide aims to provide a detailed technical resource for researchers interested in the isolation and characterization of this compound and similar fungal metabolites.

Isolation of this compound from Hamigera avellanea

Experimental Protocol: Isolation and Purification

-

Fermentation: Hamigera avellanea is cultured in a suitable liquid medium on a rotary shaker for several days to promote the production of secondary metabolites.[2]

-

Extraction: The entire culture broth is extracted with an organic solvent such as 1-butanol or ethyl acetate. The organic phase, containing the secondary metabolites, is then concentrated under reduced pressure.

-

Chromatographic Separation:

-

Silica Gel Chromatography: The crude extract is first subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate fractions based on polarity.[3]

-

ODS Column Chromatography: Fractions containing the compounds of interest are further purified using reversed-phase chromatography on an octadecylsilane (ODS) column.[2]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved by preparative HPLC, typically on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.[2]

-

Experimental Workflow for this compound Isolation

Biological Activity of Avellanins

While specific quantitative data for the cytotoxicity and nitric oxide inhibition of this compound are not extensively reported, its close analog, Avellanin A, has been shown to possess biological activity. Most of the cyclic peptides have shown to exhibit a range of activities including antifungal, antibacterial, cytotoxic, and anti-inflammatory effects.[4]

Cytotoxicity

Avellanin A has demonstrated antiproliferative efficacy against the human prostate epithelial cell line RWPE-1.[5]

Table 1: Cytotoxicity of Avellanin A

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

|---|

| Avellanin A | RWPE-1 | CCK-8 | 0.72 |[5] |

Note: Specific IC50 values for the cytotoxicity of this compound against cancer cell lines are not available in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Note: Quantitative data (IC50 or percentage inhibition) for the nitric oxide inhibitory activity of this compound is not available in the reviewed literature.

Experimental Protocols for Biological Assays

The following are detailed, standardized protocols for assessing the cytotoxicity and nitric oxide inhibitory activity of compounds like this compound.

Cytotoxicity Assay (MTT Protocol)

This protocol is designed to assess the effect of a compound on cell viability.

-

Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Cytotoxicity Assay

Nitric Oxide (NO) Inhibition Assay (Griess Reagent Protocol)

This protocol measures the effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate in the dark at room temperature for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples and calculate the percentage of NO inhibition.

Workflow for Nitric Oxide Inhibition Assay

References

- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Avellanin A Has an Antiproliferative Effect on TP-Induced RWPE-1 Cells via the PI3K-Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Avellanin B: A Technical Guide to its Fungal Origin and Vasoactive Properties

For Immediate Release

A Deep Dive into the Fungal-Derived Cyclic Peptide, Avellanin B, for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal source, isolation, and biological activity of this compound, a cyclic peptide with noted pressor effects. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Fungal Source and Production

This compound is a natural cyclic peptide produced by the fungus Hamigera avellanea.[1][2] This mitosporic fungus has been identified as the primary source of both Avellanin A and B. While other Avellanin analogs have been discovered from species such as Hamigera ingelheimensis and Aspergillus fumigatus, H. avellanea remains the definitive origin of this compound.[3][4]

Physicochemical Properties and Structure

This compound is structurally defined as cyclo-(N-methylphenylalanyl-alanylvalyl-2-aminobenzoyl-prolyl).[2] The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C32H40N5O5 | [2] |

| Molecular Weight | 586.7 g/mol | Calculated |

| Appearance | Amorphous powder | [2] |

| Solubility | Soluble in methanol, ethyl acetate | Inferred from extraction protocols |

Experimental Protocols

Fungal Fermentation

A detailed fermentation protocol for the production of this compound by Hamigera avellanea is outlined below, based on methodologies for related fungal metabolites.

-

Culture Medium: Prepare a suitable liquid culture medium such as Potato Dextrose Broth (PDB) or a custom defined medium supplemented with yeast extract and peptone to support fungal growth and secondary metabolite production.

-

Inoculation: Inoculate the sterile medium with a viable culture of Hamigera avellanea.

-

Incubation: Incubate the culture flasks at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure proper aeration and nutrient distribution.

-

Monitoring: Monitor the fungal growth and pH of the medium periodically. Secondary metabolite production often commences during the stationary phase of fungal growth.

Extraction and Purification

The following protocol details the extraction and purification of this compound from the fungal culture.

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Extraction:

-

Broth: Extract the filtered broth with an equal volume of ethyl acetate three times. Combine the organic layers.

-

Mycelium: Dry the mycelial mass and extract with methanol or a mixture of chloroform and methanol.

-

-

Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Preparative HPLC: Further purify the fractions containing this compound using preparative reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.

-

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

-

NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the connectivity of atoms and the stereochemistry of the amino acid residues.

Biological Activity: Pressor Effect

This compound has been demonstrated to exhibit a pressor effect, meaning it increases blood pressure.[1][2]

Experimental Protocol for Pressor Effect Assessment

The following is a generalized protocol for evaluating the pressor effect of this compound in a rat model.

-

Animal Model: Use male Wistar rats (250-300g).

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane).

-

Catheterization: Cannulate the carotid artery to monitor blood pressure and the jugular vein for intravenous administration of this compound.

-

Administration: Administer graded doses of this compound intravenously.

-

Data Acquisition: Record the mean arterial blood pressure continuously using a pressure transducer connected to a data acquisition system.

| Parameter | Value |

| Animal Model | Male Wistar Rat |

| Route of Administration | Intravenous |

| Endpoint Measured | Mean Arterial Blood Pressure (mmHg) |

Signaling Pathway

While the precise signaling pathway for this compound's pressor effect is not yet fully elucidated, the structurally similar Avellanin A has been shown to exert its antiproliferative effects through the PI3K-Akt signaling pathway. It is plausible that this compound's vasoactive properties may involve pathways that regulate vascular smooth muscle contraction, such as those involving calcium channels or adrenergic receptors. Further research is required to delineate the specific molecular mechanisms.

References

- 1. Avellanin A Has an Antiproliferative Effect on TP-Induced RWPE-1 Cells via the PI3K-Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avellanin A Has an Antiproliferative Effect on TP-Induced RWPE-1 Cells via the PI3K-Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caffeine's Vascular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Avellanins A, B, and C for Researchers and Drug Development Professionals

An Overview of a Promising Class of Bioactive Cyclic Peptides

Avellanins A, B, and C are a group of cyclic pentapeptides of fungal origin that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of their chemical structures, biological functions, and mechanisms of action, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development who are interested in the therapeutic potential of these natural products.

Chemical Structures and Physicochemical Properties

Avellanins A, B, and C share a core cyclic pentapeptide structure with variations in their amino acid residues. These structural differences are responsible for their distinct biological activities.

Table 1: Chemical Structures and Properties of Avellanins A, B, and C

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| Avellanin A | C₃₁H₃₉N₅O₅ | 561.68 | cyclo(N-methyl-D-phenylalanyl-D-alanyl-L-isoleucyl-2-aminobenzoyl-L-prolyl) |

| Avellanin B | C₃₀H₃₇N₅O₅ | 547.65 | cyclo(N-methyl-D-phenylalanyl-D-alanyl-L-valyl-2-aminobenzoyl-L-prolyl) |

| Avellanin C | C₃₄H₃₇N₅O₅ | 595.7 | cyclo(L-leucyl-N-methyl-L-phenylalanyl-L-prolyl-(2-aminobenzoyl)-L-alanyl) |

Biological Activities and Mechanisms of Action

The subtle structural variations among Avellanins A, B, and C give rise to a range of biological effects, from antiproliferative to quorum sensing inhibition.

Avellanin A: Antiproliferative and Anti-Benign Prostatic Hyperplasia Potential

Avellanin A has demonstrated significant antiproliferative effects, particularly in the context of benign prostatic hyperplasia (BPH). Its mechanism of action involves the modulation of the PI3K-Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Quantitative Data:

Table 2: Antiproliferative Activity of Avellanin A

| Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| RWPE-1 (human prostate epithelial) | CCK-8 | 0.72 | [1] |

Signaling Pathway:

Avellanin A exerts its antiproliferative effects by inhibiting the PI3K-Akt signaling pathway.[1] Treatment with Avellanin A leads to a dose-dependent decrease in the phosphorylation of both PI3K and Akt.[1] This upstream inhibition subsequently affects downstream targets, leading to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. Furthermore, Avellanin A has been shown to decrease the expression of Cyclin D1 while increasing the expression of the cell cycle inhibitors p21 and p53, ultimately leading to cell cycle arrest and apoptosis.[1]

This compound: Pressor Effects

This compound has been reported to exhibit a pressor effect, meaning it tends to increase blood pressure. However, detailed quantitative data and the precise mechanism of action for this activity are not extensively documented in publicly available literature. Further research is required to elucidate its pharmacological profile.

Avellanin C: Quorum Sensing Inhibition in Staphylococcus aureus

Avellanin C has been identified as an inhibitor of the accessory gene regulator (agr) quorum-sensing system in Staphylococcus aureus.[2] The agr system is a key regulator of virulence factor production in this pathogenic bacterium. By disrupting this communication system, Avellanin C can attenuate the pathogenicity of S. aureus without exerting direct bactericidal effects, which may reduce the likelihood of developing resistance.

Quantitative Data:

While specific IC₅₀ values for the inhibition of the agr system by Avellanin C are not consistently reported, studies have demonstrated a dose-dependent inhibition of the agr-controlled signaling pathway.[3]

Signaling Pathway:

The agr system in Staphylococcus aureus is a complex signaling cascade. It involves the production of an autoinducing peptide (AIP) that, upon reaching a threshold concentration, activates the AgrC sensor kinase. This leads to the phosphorylation of the AgrA response regulator, which in turn upregulates the transcription of virulence factors. Avellanin C is believed to interfere with this process, although the exact molecular target within the pathway is still under investigation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of Avellanins.

Antiproliferative Activity of Avellanin A

a) Cell Culture and Treatment:

-

RWPE-1 human prostate epithelial cells are cultured in Keratinocyte-SFM supplemented with bovine pituitary extract and human recombinant EGF.

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.

-

After 24 hours, cells are treated with varying concentrations of Avellanin A (e.g., 0.1 to 1.0 µM) for 48 hours.

b) CCK-8 Assay:

-

Following treatment, 10 µL of CCK-8 solution is added to each well and incubated for 2-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control group.

c) Colony Formation Assay:

-

Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well) and treated with Avellanin A.

-

The medium is replaced every 2-3 days for approximately 1-2 weeks until colonies are visible.

-

Colonies are fixed with methanol and stained with crystal violet.

-

The number of colonies is counted to assess long-term proliferative capacity.

Quorum Sensing Inhibition by Avellanin C

a) Bacterial Strains and Reporter System:

-

A reporter strain of Staphylococcus aureus is used, typically one carrying a plasmid with a fluorescent or luminescent reporter gene (e.g., GFP, luciferase) under the control of an agr-responsive promoter (e.g., P3).

-

The reporter strain allows for the quantitative measurement of agr system activation.

b) Inhibition Assay:

-

The reporter strain is grown to the early exponential phase.

-

The bacterial culture is then exposed to varying concentrations of Avellanin C.

-

An autoinducing peptide (AIP) specific to the agr type of the reporter strain is added to induce the quorum-sensing response.

-

The culture is incubated for a defined period (e.g., 3-6 hours).

c) Measurement of Reporter Activity:

-

The fluorescence or luminescence of the culture is measured using a plate reader.

-

The percentage of inhibition is calculated by comparing the reporter signal in the presence of Avellanin C to the control (AIP-induced culture without inhibitor).

Synthesis of Avellanins

The total synthesis of Avellanins is a complex process due to their cyclic nature and the presence of N-methylated amino acids. While specific, detailed protocols for the total synthesis of Avellanins A, B, and C are not widely available in the public domain, the general approach involves solid-phase peptide synthesis (SPPS) followed by cyclization.

General Synthetic Strategy:

-

Linear Peptide Assembly: The linear peptide sequence is assembled on a solid support (resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

N-methylation: The N-methylated amino acid residues are incorporated during the synthesis. This can be achieved by using pre-methylated Fmoc-amino acids or by on-resin methylation of the peptide backbone.

-

Cleavage: The fully assembled linear peptide is cleaved from the resin.

-

Cyclization: The linear peptide is then cyclized in solution, a step that is often challenging and requires optimization of reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

Researchers interested in the synthesis of Avellanins and their analogues would typically adapt established protocols for cyclic peptide synthesis, particularly those that address the challenges of incorporating N-methylated residues and achieving efficient macrocyclization.

Future Perspectives

The diverse biological activities of Avellanins A, B, and C make them attractive lead compounds for drug discovery. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a broader range of Avellanin analogues to identify the key structural features responsible for their activities and to optimize their potency and selectivity.

-

Target Identification: Elucidation of the precise molecular targets of this compound and C to better understand their mechanisms of action.

-

In Vivo Studies: Evaluation of the efficacy and safety of Avellanins in relevant animal models to assess their therapeutic potential.

-

Optimization of Synthetic Routes: Development of more efficient and scalable synthetic routes to facilitate the production of Avellanins and their analogues for further preclinical and clinical development.

References

- 1. Avellanin A Has an Antiproliferative Effect on TP-Induced RWPE-1 Cells via the PI3K-Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Attenuating Staphylococcus aureus Virulence Gene Regulation: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Avellanin B: A Guide to Investigating Synergistic Anticancer Activity

For Immediate Release

This technical guide addresses the current state of knowledge regarding the biological activities of Avellanin B, a cyclic peptide of interest to the scientific community. While research has illuminated the bioactivities of related compounds, this compound's specific mechanisms of action remain largely unexplored in publicly available literature. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the limited existing information and a conceptual framework for investigating its potential synergistic effects with antineoplastic agents.

Current Understanding of the Avellanin Family

The Avellanins are a class of cyclic peptides that have demonstrated a range of biological activities. While specific data on this compound is sparse, studies on other members of this family provide a foundation for its potential therapeutic applications.

-

Avellanin A has been shown to possess antiproliferative effects.[1]

-

Avellanin C exhibits quorum-sensing inhibitory activity against Staphylococcus aureus.

-

A series of novel compounds, Avellanins D–O , have been identified with antimalarial properties, with one analogue showing potent activity with an IC50 value of 0.19 ± 0.09 μM.[2]

A singular mention in the literature suggests that This compound improves the activity of antineoplastic drugs , hinting at a potential role as a chemosensitizer or synergistic agent in cancer therapy. However, at present, there is a conspicuous absence of detailed studies, quantitative data, or elucidated mechanisms to support this claim.

Conceptual Framework for Investigating Synergistic Anticancer Effects

Given the suggestion of this compound's potential to enhance anticancer drug efficacy, a structured approach is necessary to validate and characterize this activity. The following sections outline the standard experimental workflows and methodologies employed in the field of drug synergy research.

In Vitro Synergy Screening

The initial step involves screening this compound in combination with a panel of known anticancer drugs against various cancer cell lines.

Experimental Protocol: Checkerboard Assay

-

Cell Culture: Culture selected cancer cell lines (e.g., representing different tumor types) under standard conditions.

-

Drug Preparation: Prepare serial dilutions of this compound and a partner anticancer drug.

-

Assay Plate Setup: In a 96-well or 384-well plate, create a matrix of drug concentrations. One axis will have increasing concentrations of this compound, the other axis will have increasing concentrations of the anticancer drug, and the plate will also include wells with each drug alone and untreated control wells.

-

Cell Seeding and Treatment: Seed the cells into the wells and, after allowing for attachment, treat them with the drug combinations.

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).

-

Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Analyze the resulting viability data to determine the nature of the interaction between this compound and the anticancer drug.

Data Presentation: Quantifying Synergy

The interaction between two compounds can be additive, synergistic, or antagonistic. Several models are used to quantify these interactions from checkerboard assay data.

| Model | Description | Synergy Indicated By |

| Bliss Independence | Assumes the two drugs act independently. The expected combined effect is calculated from the effects of the individual drugs. | The observed effect is greater than the predicted effect. |

| Loewe Additivity | Based on the concept of dose equivalence. A synergistic combination achieves a given effect at lower concentrations than would be expected if the drugs were simply additive. | A Combination Index (CI) value less than 1. |

| Highest Single Agent (HSA) | The expected effect of the combination is equal to the higher effect of the two individual drugs at the same concentrations. | The observed combination effect is greater than the effect of the most active single agent. |

A hypothetical workflow for such an experiment is depicted below.

Mechanistic Elucidation

Should synergy be confirmed, the next phase involves uncovering the underlying molecular mechanisms.

Experimental Protocols:

-

Cell Cycle Analysis: Use flow cytometry with DNA staining (e.g., propidium iodide) to determine if the combination treatment induces arrest at a specific phase of the cell cycle.

-

Apoptosis Assays: Employ methods like Annexin V/PI staining followed by flow cytometry, or Western blotting for apoptosis markers (e.g., cleaved caspase-3, PARP), to assess the induction of programmed cell death.

-

Signaling Pathway Analysis: Utilize techniques such as Western blotting, phospho-protein arrays, or RNA sequencing to investigate key signaling pathways commonly dysregulated in cancer (e.g., PI3K/Akt, MAPK, NF-κB). This would reveal if this compound, in combination with an anticancer drug, leads to a more profound inhibition or activation of critical signaling nodes.

The potential signaling pathways that could be investigated are vast. A hypothetical diagram illustrating a possible mechanism of synergistic action is presented below.

References

Avellanin B as a Natural Pressor Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avellanin B, a cyclic peptide originating from the fungus Hamigera avellanea, has been identified as a natural compound with pressor activity, indicating its potential as a vasoconstricting agent. This technical guide provides a comprehensive overview of this compound, focusing on its proposed mechanism of action, detailed experimental protocols for assessing its pressor effects, and a framework for the quantitative data required for its pharmacological characterization. Due to the limited public availability of the foundational research, this document synthesizes established principles of vascular pharmacology and standard experimental procedures to present a robust guide for researchers investigating this compound or similar natural pressor agents.

Quantitative Data Framework

A thorough investigation into the pressor activity of this compound necessitates the generation of quantitative dose-response data. While the original discovery noted a pressor effect, detailed publicly available data is scarce.[1] The following table outlines the critical parameters that should be determined in preclinical studies to characterize the efficacy and potency of this compound as a pressor agent.

| Parameter | Description | Typical Units | Relevance |

| Dose Range | The spectrum of concentrations of this compound administered to elicit a measurable pressor response. | mg/kg or µg/kg | Defines the therapeutic window and informs on potency. |

| Δ Mean Arterial Pressure (MAP) | The change in mean arterial pressure from the baseline measurement at each administered dose. | mmHg | The primary measure of the pressor effect's magnitude. |

| ED50 | The effective dose at which this compound produces 50% of its maximum pressor response. | mg/kg or µg/kg | A key indicator of the compound's potency. |

| Emax | The maximal increase in mean arterial pressure achieved with increasing doses of this compound. | mmHg | Represents the maximum efficacy of the compound. |

| Time to Onset | The time elapsed from administration to the initial observation of a significant increase in blood pressure. | seconds or minutes | Provides insight into the pharmacokinetics of the pressor effect. |

| Duration of Action | The total time the pressor effect is maintained before returning to baseline. | minutes or hours | Critical for determining potential dosing regimens. |

Experimental Protocols

The following provides a detailed methodology for a standard in vivo assay to quantify the pressor effects of a test compound like this compound.

In Vivo Pressor Assay in a Rat Model

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats following intravenous administration of this compound.

2.1.1. Animal Preparation and Surgical Procedure

-

Animal Model: Male Wistar or Sprague-Dawley rats weighing between 250-350g are used.

-

Anesthesia: Animals are anesthetized to ensure a stable physiological state and to prevent pain and distress. A common agent is urethane (1.2-1.5 g/kg, intraperitoneal injection).

-

Tracheal Cannulation: A midline incision is made in the neck, and the trachea is isolated and cannulated to maintain a patent airway.

-

Vascular Cannulation:

-

The right common carotid artery is isolated and cannulated with a polyethylene catheter filled with heparinized saline. This catheter is connected to a pressure transducer to continuously monitor arterial blood pressure.

-

The left jugular vein is cannulated for the intravenous administration of this compound and vehicle controls.

-

2.1.2. Experimental Procedure

-

Stabilization: Following surgery, the animal is allowed a stabilization period of at least 30 minutes to ensure that hemodynamic parameters are stable.

-

Baseline Recording: Baseline mean arterial pressure (MAP) and heart rate are recorded for a period of 10-15 minutes.

-

Vehicle Administration: An intravenous bolus of the vehicle (e.g., sterile saline) is administered to control for any effects of the injection itself.

-

Dose-Response Administration: this compound, dissolved in the vehicle, is administered intravenously in a cumulative or single-dose manner, with doses increasing logarithmically.

-

Response Measurement: The peak change in MAP from baseline is recorded for each dose.

-

Recovery: Sufficient time is allowed between doses for the blood pressure to return to the baseline level.

2.1.3. Data Analysis

-

The change in MAP (ΔMAP) is calculated for each dose by subtracting the baseline MAP from the peak MAP achieved after administration.

-

A dose-response curve is generated by plotting ΔMAP against the logarithm of the administered dose of this compound.

-

The ED50 and Emax values are calculated from the dose-response curve using non-linear regression analysis.

Experimental Workflow Diagram

Caption: A workflow diagram illustrating the key stages of the in vivo pressor assay.

Proposed Signaling Pathway of this compound

The specific molecular targets and signaling pathways of this compound have not yet been fully elucidated. However, the pressor effect of most endogenous and exogenous vasoconstrictors is mediated through a common pathway in vascular smooth muscle cells (VSMCs). It is plausible that this compound acts through a similar mechanism, as depicted below.

The proposed pathway begins with this compound binding to a G-protein-coupled receptor (GPCR) on the surface of VSMCs. This activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.

Caption: A proposed signaling pathway for this compound-mediated vasoconstriction.

References

The Enigmatic Role of Avellanin B: A Deep Dive into its Function within Aspergillus Species

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal kingdom is a prolific source of structurally diverse secondary metabolites with a wide array of biological activities. Among these, the genus Aspergillus stands out for its metabolic versatility, producing compounds of significant medical and industrial importance. Avellanin B, a cyclic pentapeptide isolated from Aspergillus species such as Aspergillus fumigatus and Aspergillus petrakii, has garnered attention for its potential pharmacological applications.[1] While its ability to enhance the activity of antineoplastic drugs is documented, its intrinsic biological function within the producing organism remains largely uncharacterized.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, delving into its presumed biosynthesis, potential physiological roles, and the broader regulatory networks governing its production in Aspergillus. This document also outlines key experimental methodologies relevant to its study and presents logical frameworks for future research.

Chemical Nature and Known Biological Activity of this compound

This compound is a member of the cyclic pentapeptide family of natural products.[1] These molecules are characterized by a ring structure composed of five amino acid residues linked by peptide bonds. The biosynthesis of such peptides in fungi is typically carried out by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs).[2][3][4] The known biological activity of this compound is its capacity to improve the efficacy of antineoplastic drugs.[1] This suggests an interaction with cellular pathways that are relevant to cancer biology, although the precise mechanism of this synergistic effect is yet to be elucidated. Related compounds, the avellanins, have shown a range of activities including insecticidal and antibacterial properties, highlighting the potential for this class of molecules in various applications.[1]

Biosynthesis of this compound: A Non-Ribosomal Peptide Synthetase (NRPS) Paradigm

While the specific biosynthetic gene cluster (BGC) for this compound has not yet been identified, its cyclic peptide structure strongly implicates a non-ribosomal peptide synthetase (NRPS) mediated pathway. NRPSs are large, multi-domain enzymes that act as molecular assembly lines to synthesize peptides without the use of ribosomes.[2][3] Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain.

A generalized workflow for the biosynthesis of a cyclic pentapeptide like this compound via an NRPS is depicted below.

Regulation of Secondary Metabolism in Aspergillus

The production of secondary metabolites like this compound in Aspergillus is tightly regulated by a complex network of signaling pathways and transcription factors. This regulation is influenced by various environmental cues such as nutrient availability, light, pH, and temperature. Key global regulators, including LaeA and VeA, play a pivotal role in controlling the expression of biosynthetic gene clusters.[5][6][7][8][9] These regulators often act in concert to modulate chromatin structure, thereby making the gene clusters accessible for transcription.

The following diagram illustrates the hierarchical nature of secondary metabolite regulation in Aspergillus.

Potential Natural Functions of this compound in Aspergillus

While the specific role of this compound in the producing fungus is unknown, the functions of other fungal secondary metabolites provide a framework for postulating its potential roles:

-

Antimicrobial Activity: Fungi often produce secondary metabolites to compete with other microorganisms in their ecological niche.[10] It is plausible that this compound possesses antimicrobial properties against competing bacteria or fungi, although initial screenings of some avellanins have shown weak activity.[1]

-

Signaling Molecule: Some secondary metabolites act as signaling molecules in fungal development and communication. Avellanin C, a related compound, exhibits quorum-sensing inhibitory activity, suggesting that this compound could also play a role in cell-to-cell communication.[1]

-

Protection against Stress: Secondary metabolites can protect fungi from various environmental stresses, such as predation, UV radiation, and oxidative stress.[3] The complex structure of this compound may confer a protective advantage to the fungus.

-

Virulence Factor: In pathogenic species of Aspergillus, secondary metabolites can act as virulence factors during infection of a host.[10][11] The role of this compound in the context of a host-pathogen interaction is an area for future investigation.

Experimental Protocols

The study of this compound requires a combination of microbiological, analytical, and molecular biology techniques. Below are generalized protocols that can be adapted for the specific study of this compound.

Table 1: Quantitative Data (Hypothetical)

As no specific quantitative data for this compound production or activity within Aspergillus is publicly available, the following table is a template for how such data could be presented.

| Parameter | Value | Conditions | Reference |

| Production Titer | |||

| Yield in PDB media (mg/L) | e.g., 5.2 ± 0.8 | 7 days, 28°C, shaking | [Future Study] |

| Yield in GMM media (mg/L) | e.g., 1.5 ± 0.3 | 7 days, 28°C, static | [Future Study] |

| Biological Activity | |||

| MIC against Bacillus subtilis (µg/mL) | e.g., >128 | Broth microdilution | [Future Study] |

| IC50 (Synergy with Doxorubicin on HeLa cells) (µM) | e.g., 2.5 | Cell viability assay | [Future Study] |

Detailed Methodologies

1. Fungal Culture and Extraction of this compound

-

Culture: Aspergillus sp. is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth or a defined minimal medium) for a period of 7-14 days at 25-30°C with or without shaking.

-

Extraction: The fungal mycelium is separated from the culture broth by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately after homogenization. The organic extracts are then dried and concentrated in vacuo.[12]

2. Purification of this compound

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.[13][14] Fractions are collected and analyzed by analytical HPLC to assess purity.

3. Structure Elucidation

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound.[1] Tandem MS (MS/MS) can be used to obtain fragmentation patterns that help in sequencing the amino acid residues.[1]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the detailed structure, including the connectivity of the atoms and the nature of the amino acid residues.[1]

4. Quantification of this compound

-

HPLC-MS/MS: A sensitive and specific method for quantifying this compound in crude extracts or culture filtrates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17][18] A standard curve is generated using the purified compound to allow for accurate quantification.

The following diagram outlines a general experimental workflow for the isolation and characterization of this compound.

Future Directions and Conclusion

The study of this compound is still in its nascent stages. While its potential as a modulator of drug activity is intriguing, a deeper understanding of its natural function is crucial for unlocking its full potential. Future research should focus on:

-

Identification of the Biosynthetic Gene Cluster: Using genomic and transcriptomic approaches to identify the NRPS gene cluster responsible for this compound biosynthesis. This would enable genetic manipulation to probe its function and potentially enhance its production.

-

Functional Genomics: Generating knockout mutants of the this compound biosynthetic genes to investigate the phenotypic consequences for the fungus. This would provide direct evidence for its role in development, stress response, and competitive interactions.

-

Elucidation of its Mode of Action: Investigating the molecular targets of this compound to understand how it enhances the activity of antineoplastic drugs.

-

Exploration of other Biological Activities: Screening this compound for a broader range of biological activities, including antimicrobial, antiviral, and immunomodulatory effects.

References

- 1. New Cyclic Pentapeptides from the Mangrove-Derived Aspergillus fumigatus GXIMD 03099 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonribosomal peptide synthesis in Aspergillus fumigatus and other fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phylogenomic analysis of non-ribosomal peptide synthetases in the genus Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species [mdpi.com]

- 6. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A call to arms: Mustering secondary metabolites for success and survival of an opportunistic pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of the osaA Gene in Aspergillus fumigatus Development, Secondary Metabolism and Virulence [mdpi.com]

- 12. Simple Chemical Extraction Method for DNA Isolation from Aspergillus fumigatus and Other Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Development and Comparison of Two Multiresidue Methods for the Determination of 17 Aspergillus and Fusarium Mycotoxins in Cereals Using HPLC-ESI-TQ-MS/MS [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. HPLC quantitation of aflatoxin B1 from fungal mycelium culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Avellanin B: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Avellanin B, a cyclic pentapeptide of interest to researchers in mycology, natural product chemistry, and drug discovery. This document synthesizes the available data on its physicochemical properties, biological activity, and potential mechanisms of action, with a focus on providing actionable information for scientific professionals.

Core Molecular Data

This compound is a fungal metabolite with established pressor effects. The core quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | ~547.65 g/mol | [1][2] |

| Molecular Formula | C₃₀H₃₇N₅O₅ | [3][4] |

Note on Molecular Formula: While some commercial suppliers list the molecular formula as C₃₀H₃₇NO₇, the scientific literature and comparative analysis with structurally similar compounds like Avellanin A (C₃₁H₃₉N₅O₅) strongly support C₃₀H₃₇N₅O₅ as the correct formula.

Biological Activity and Potential Therapeutic Relevance

This compound has been reported to enhance the activity of antineoplastic drugs, suggesting a role as a potential chemosensitizer or adjuvant in cancer therapy[1]. While the precise mechanism of action for this compound is not yet fully elucidated, studies on the closely related compound, Avellanin A, provide significant insights into its potential biological functions.

Avellanin A has demonstrated notable antiproliferative effects on RWPE-1 cells, a model for benign prostatic hyperplasia[4][5]. This activity is mediated through the inhibition of the PI3K-Akt signaling pathway, a critical cascade in cell growth, proliferation, and survival[4][5].

Inferred Mechanism of Action for this compound

Given the structural similarity to Avellanin A, it is hypothesized that this compound may exert its biological effects through a similar mechanism. The PI3K-Akt pathway is a key regulator of cellular processes and is frequently dysregulated in cancer. By potentially modulating this pathway, this compound could contribute to the efficacy of antineoplastic agents.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound and related compounds are available in the scientific literature. A generalized workflow is presented below.

Isolation and Purification of Avellanins

A common protocol for the isolation of Avellanins from fungal cultures, such as Aspergillus fumigatus, involves the following key steps[1]:

-

Extraction: The fungal culture broth is extracted with an organic solvent, typically ethyl acetate.

-

Chromatography: The crude extract is subjected to column chromatography for initial separation.

-

HPLC Purification: Further purification is achieved using High-Performance Liquid Chromatography (HPLC) to yield the pure Avellanin compounds[1].

Structural Elucidation

The chemical structure of this compound and its analogues is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are used to elucidate the detailed atomic connectivity and stereochemistry of the molecule.

Signaling Pathway Visualization

The following diagram illustrates the PI3K-Akt signaling pathway, which is inhibited by Avellanin A and is the putative target for this compound's bioactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclopeptide Avellanins D-O with Antimalarial Activity from the Mariana Trench Anemone-Derived Hamigera ingelheimensis MSC5. | Semantic Scholar [semanticscholar.org]

- 4. Avellanin A Has an Antiproliferative Effect on TP-Induced RWPE-1 Cells via the PI3K-Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avellanin A Has an Antiproliferative Effect on TP-Induced RWPE-1 Cells via the PI3K-Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Avellanin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols relevant to the characterization of Avellanin B, a cyclic pentapeptide known to enhance the activity of antineoplastic drugs. While specific quantitative spectroscopic data for this compound is not publicly available in the searched resources, this document outlines the expected analytical techniques and presents data for a closely related analogue, Avellanin C, for illustrative purposes.

Introduction to this compound

This compound is a member of the Avellanin family of cyclic pentapeptides, which are natural products isolated from fungi of the genus Hamigera.[1] this compound has garnered interest in the pharmaceutical field for its reported ability to improve the efficacy of anticancer drugs.[2] The structural elucidation of such complex natural products relies on a combination of advanced spectroscopic techniques.

Spectroscopic Data for Avellanin Characterization

The characterization of Avellanins typically involves a suite of spectroscopic methods to determine their planar structure, stereochemistry, and conformational properties. The following tables summarize the expected spectroscopic data for this compound, with specific data for the analogous Avellanin C provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules like this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is employed to establish the amino acid sequence and overall connectivity.

Table 1: ¹H NMR Data for Avellanin C (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Pro | |||

| α | 4.45 | m | |

| β | 2.25, 1.85 | m | |

| γ | 1.95 | m | |

| δ | 3.65, 3.45 | m | |

| N-Me-Phe | |||

| NH | - | - | - |

| N-Me | 2.85 | s | |

| α | 5.50 | t | 8.0 |

| β | 3.20, 2.95 | m | |

| Ph | 7.20-7.05 | m | |

| Ala | |||

| NH | 8.15 | d | 8.5 |

| α | 4.65 | m | |

| β | 1.25 | d | 7.0 |

| Ile | |||

| NH | 7.95 | d | 9.0 |

| α | 4.30 | t | 9.0 |

| β | 1.80 | m | |

| γ | 1.45, 1.15 | m | |

| γ-CH₃ | 0.85 | d | 7.0 |

| δ | 0.80 | t | 7.5 |

| Ant | |||

| NH | 9.95 | s | |

| 3 | 7.85 | dd | 8.0, 1.5 |

| 4 | 7.05 | t | 8.0 |

| 5 | 7.45 | t | 8.0 |

| 6 | 8.05 | d | 8.0 |

| Data derived from characterization of Avellanin C. |

Table 2: ¹³C NMR Data for Avellanin C (in CDCl₃)

| Position | δC (ppm) |

| Pro | |

| C=O | 172.5 |

| α | 60.5 |

| β | 30.0 |

| γ | 25.5 |

| δ | 47.0 |

| N-Me-Phe | |

| C=O | 170.0 |

| N-Me | 31.5 |

| α | 58.0 |

| β | 38.0 |

| Ph (C) | 137.0 |

| Ph (CH) | 129.0, 128.5, 126.5 |

| Ala | |

| C=O | 173.0 |

| α | 50.0 |

| β | 18.0 |

| Ile | |

| C=O | 171.5 |

| α | 59.0 |

| β | 37.0 |

| γ | 25.0 |

| γ-CH₃ | 15.5 |

| δ | 11.5 |

| Ant | |

| C=O | 168.0 |

| 1 | 140.0 |

| 2 | 117.0 |

| 3 | 134.0 |

| 4 | 122.0 |

| 5 | 131.5 |

| 6 | 118.0 |

| Data derived from characterization of Avellanin C. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to confirm the amino acid sequence.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |

| HRESIMS | [M+H]⁺ | Data not available | Data not available | C₃₀H₃₇N₅O₅ |

| HRESIMS | [M+Na]⁺ | Data not available | Data not available | C₃₀H₃₇N₅O₅Na |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. For a cyclic peptide like this compound, characteristic absorption bands for amide N-H and C=O stretching are expected.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | Amide N-H stretching |

| ~1650 | Amide I (C=O stretching) |

| ~1540 | Amide II (N-H bending and C-N stretching) |

| Expected characteristic peaks for a cyclic peptide. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify chromophores within the molecule. In the case of Avellanins, the presence of aromatic amino acid residues like phenylalanine and the anthranilic acid moiety gives rise to characteristic absorption maxima.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| λmax (nm) | Solvent |

| ~220, ~270 | Methanol or Ethanol |

| Expected characteristic peaks for a molecule containing aromatic residues. |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of this compound and related cyclic peptides.

Isolation and Purification

-

Fermentation: Hamigera avellanea is cultured in a suitable nutrient-rich medium.

-

Extraction: The fungal mycelium and culture broth are extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification, including:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

High-performance liquid chromatography (HPLC), often using a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient.

-

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to establish through-bond correlations for structure elucidation.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified peptide is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Data Acquisition: The sample is introduced into an ESI-TOF or ESI-Orbitrap mass spectrometer. High-resolution full scan MS and data-dependent MS/MS fragmentation spectra are acquired.

-

Data Analysis: The molecular formula is determined from the accurate mass of the molecular ion. The MS/MS fragmentation pattern is analyzed to confirm the amino acid sequence.

Determination of Absolute Configuration (Marfey's Method)

-

Acid Hydrolysis: The peptide is hydrolyzed into its constituent amino acids using 6N HCl.

-

Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

-

LC-MS Analysis: The resulting diastereomeric derivatives are analyzed by LC-MS and their retention times are compared with those of derivatized authentic L- and D-amino acid standards.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

Caption: Workflow for Natural Product Characterization.

This guide provides a foundational understanding of the spectroscopic techniques and experimental protocols essential for the characterization of this compound. While specific data for this compound remains elusive in the public domain, the provided information on related compounds and general methodologies offers a robust framework for researchers in the field of natural product chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Avellanin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of Avellanin B, a cyclic pentapeptide fungal metabolite originally isolated from Hamigera avellanea. This compound has garnered interest for its pressor effects. The following protocol is based on established methodologies for the extraction and purification of fungal secondary metabolites and similar cyclic peptides.

I. Overview of the Isolation and Purification Workflow

The isolation and purification of this compound from fungal culture involves a multi-step process. The general workflow begins with the fermentation of Hamigera avellanea, followed by the extraction of the fungal broth and mycelium using an organic solvent. The crude extract is then subjected to a series of chromatographic separations to isolate and purify this compound.

Caption: Workflow for the isolation and purification of this compound.

II. Experimental Protocols

This section details the step-by-step procedures for the isolation and purification of this compound.

A. Fermentation of Hamigera avellanea

-

Strain: Hamigera avellanea.

-

Culture Medium: Prepare a suitable liquid fermentation medium for fungal growth and secondary metabolite production (e.g., Potato Dextrose Broth - PDB).

-

Inoculation: Inoculate the sterile medium with a viable culture of Hamigera avellanea.

-

Incubation: Incubate the culture under appropriate conditions of temperature (e.g., 25-28 °C) and agitation for a sufficient period to allow for the production of this compound.

B. Extraction of this compound

-

Harvesting: After the fermentation period, separate the fungal mycelium from the culture broth by filtration.

-

Mycelium Extraction: Extract the mycelium with a suitable organic solvent such as ethyl acetate. This can be done by soaking the mycelium in the solvent and agitating for several hours. Repeat the extraction process multiple times to ensure complete recovery of the metabolites.

-

Broth Extraction: Extract the culture broth with an equal volume of ethyl acetate. Use a separatory funnel to separate the organic and aqueous layers. Repeat the extraction of the aqueous layer to maximize the yield.

-

Pooling and Concentration: Combine all the ethyl acetate extracts (from both mycelium and broth). Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain a crude extract.

C. Purification of this compound

1. Silica Gel Column Chromatography (Initial Purification)

This initial step aims to separate the crude extract into fractions of varying polarity.

-

Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane, followed by methanol in dichloromethane.

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Pooling of Fractions: Pool the fractions containing the compounds of interest (as indicated by TLC analysis) and concentrate them.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

The final purification of this compound is achieved using preparative reverse-phase HPLC.

-

Column: Use a C18 reverse-phase preparative HPLC column.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA) to improve peak shape.

-

Sample Preparation: Dissolve the semi-purified fraction from the silica gel chromatography step in the initial mobile phase.

-

Injection and Elution: Inject the sample onto the column and elute with a programmed gradient of the mobile phase. The specific gradient will need to be optimized based on the separation of this compound from closely eluting impurities.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak, guided by UV detection (typically in the range of 210-280 nm).

-

Purity Analysis and Final Product: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

III. Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained during the isolation and purification of this compound. Actual yields and purity will vary depending on the specific experimental conditions.

| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |

| Crude Extraction | 500 (mycelium, wet weight) | 5000 | 100 | ~5 |

| Silica Gel Chromatography | 5000 (crude extract) | 500 | 10 | ~50 |

| Preparative HPLC | 500 (semi-pure fraction) | 50 | 1 | >98 |

IV. Signaling Pathways and Logical Relationships

While the direct signaling pathway for this compound's pressor effect is not fully elucidated in the provided information, a logical diagram of the purification process is presented below.

Caption: Logical flow of the purification of this compound.

Application Note: High-Performance Liquid Chromatography for the Analysis of Avellanin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a synthesized protocol for the quantitative analysis of Avellanin B, a fungal cyclic pentapeptide, using High-Performance Liquid Chromatography (HPLC). While a specific validated method for this compound is not publicly available, this protocol has been developed by synthesizing published methods for the analysis of similar fungal cyclic peptides. This guide is intended to serve as a comprehensive starting point for method development and validation. It includes protocols for sample preparation from fungal cultures and detailed HPLC operating conditions.

Introduction

This compound is a cyclic pentapeptide of fungal origin that has garnered interest for its potential biological activities, including pressor effects.[1] As with many natural products, accurate and reliable quantification is crucial for research, quality control, and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[2] This application note outlines a recommended HPLC method for the analysis of this compound, derived from established procedures for other fungal cyclic peptides.

Experimental Protocols

Sample Preparation from Fungal Culture

The following protocol describes a general procedure for the extraction of this compound from a fungal culture, a common source of this metabolite.

Materials:

-

Fungal culture broth

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Solid Phase Extraction (SPE) C18 cartridges

-

Syringe filters (0.45 µm)

-

HPLC vials

Protocol:

-

Liquid-Liquid Extraction:

-

Centrifuge the fungal culture broth to separate the mycelium from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Dissolve the crude extract in a minimal amount of methanol and dilute with water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol) to elute fractions of increasing polarity.

-

Collect the fractions and evaporate the solvent.

-

-

Final Sample Preparation:

-

Reconstitute the fraction(s) containing this compound in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Method Protocol

This synthesized HPLC method is based on common practices for the analysis of cyclic peptides.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector. |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 214 nm and 280 nm |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Data Presentation

For quantitative analysis, a calibration curve should be constructed using a certified reference standard of this compound. The concentration of this compound in the samples can then be determined by comparing the peak area with the calibration curve.

Table 3: Example Calibration Data (Hypothetical)

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15000 |

| 5 | 75000 |

| 10 | 150000 |

| 25 | 375000 |

| 50 | 750000 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound Analysis.

Conclusion

This application note provides a comprehensive, albeit synthesized, protocol for the HPLC analysis of this compound. The provided methods for sample preparation and HPLC analysis are based on established techniques for similar fungal cyclic peptides and should serve as a robust starting point for researchers. Method optimization and validation will be necessary for specific applications and matrices.

References

Application Notes and Protocols for the Structural Elucidation of Avellanin B using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avellanin B, a cyclic pentapeptide, has garnered interest for its potential to enhance the activity of antineoplastic drugs.[1] The precise structural determination of this natural product is paramount for understanding its mechanism of action and for guiding synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of complex molecules like this compound in solution. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the comprehensive structural analysis of this compound. While specific high-resolution NMR data for this compound is not publicly available, this guide utilizes the closely related analogue, Avellanin C, as a representative model to illustrate the experimental workflow and data interpretation.

Introduction to this compound and the Role of NMR

Avellanins are a class of cyclic pentapeptides isolated from fungal sources.[1] Their cyclic nature and the presence of non-standard amino acid residues necessitate a robust analytical approach for unambiguous structure determination. NMR spectroscopy, through a combination of experiments such as ¹H, ¹³C, COSY, HSQC, and HMBC, provides through-bond and through-space correlations that are essential for piecing together the molecular puzzle.[2] These experiments allow for the assignment of all proton and carbon signals, the identification of individual amino acid spin systems, and the determination of the amino acid sequence within the cyclic structure.

Experimental Protocols

A systematic approach involving a series of NMR experiments is crucial for the complete structural elucidation of cyclic peptides like this compound.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).

-

Solvent Selection : A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for peptides. The selection of the solvent can influence the chemical shifts of exchangeable protons (e.g., amide NH).[1]

-

Concentration : Prepare a sample solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for most modern NMR spectrometers to acquire high-quality data in a reasonable time.

NMR Data Acquisition

The following suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

-

¹H NMR (Proton) : This is the starting point for any NMR analysis. It provides information on the number and types of protons in the molecule. Key parameters include:

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : Typically 12-16 ppm.

-

Number of Scans : 16-64, depending on the sample concentration.